C12FDGlcU

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is primarily used in scientific research for detecting beta-glucuronidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

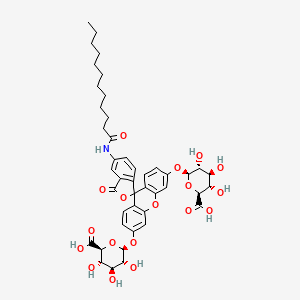

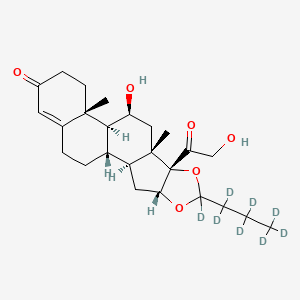

The synthesis of C12FDGlcU involves multiple steps, starting with the preparation of the core fluorescein structure, followed by the attachment of the glucuronic acid moiety and the dodecanoylamino group. The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

C12FDGlcU undergoes hydrolysis when exposed to beta-glucuronidase, resulting in the cleavage of the glucuronic acid moiety and the release of a fluorescent signal. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological assays .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase and a suitable buffer system to maintain the pH. The reaction can be monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 495 nm and 518 nm, respectively .

Major Products

The major product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence and can be easily detected using standard laboratory equipment .

Applications De Recherche Scientifique

C12FDGlcU is widely used in scientific research for detecting beta-glucuronidase activity in various biological samples. Its applications include:

Chemistry: Used as a probe for studying enzyme kinetics and inhibitor screening

Biology: Employed in cell biology to monitor beta-glucuronidase expression and activity in live cells

Medicine: Utilized in diagnostic assays for detecting beta-glucuronidase activity in clinical samples

Industry: Applied in quality control processes for enzyme production and activity testing

Mécanisme D'action

C12FDGlcU exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the release of fluorescein, which emits a fluorescent signal. This mechanism allows for the sensitive and specific detection of beta-glucuronidase activity in various biological samples .

Comparaison Avec Des Composés Similaires

C12FDGlcU is a lipophilic analog of fluorescein di-beta-D-glucuronic acid. Similar compounds include:

Fluorescein di-beta-D-glucuronic acid: A hydrophilic analog used for similar applications but with different solubility properties

4-Methylumbelliferyl-beta-D-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different fluorescence properties

This compound is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively, making it suitable for intracellular studies .

Propriétés

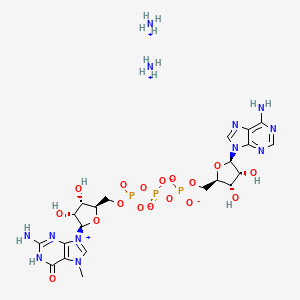

Formule moléculaire |

C44H51NO18 |

|---|---|

Poids moléculaire |

881.9 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1 |

Clé InChI |

BCUYISQZSHBHEJ-ASDHSWNRSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O |

SMILES canonique |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

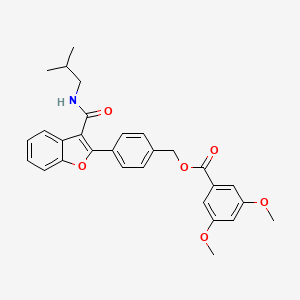

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)